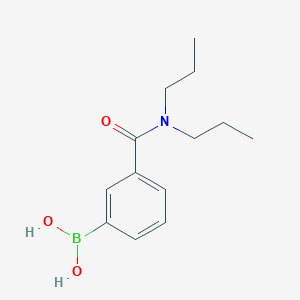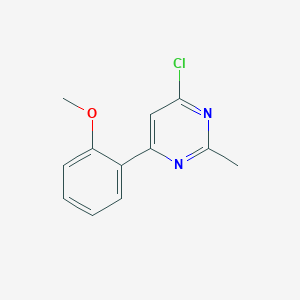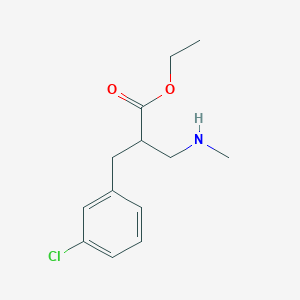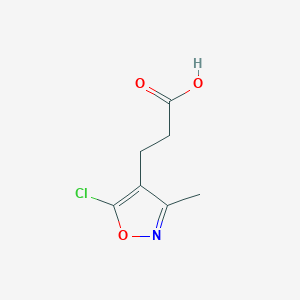
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound that contains an oxazole ring. Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s important to note that the specific compound you’re asking about, “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid”, may not have been extensively studied, so information about this specific compound might be limited.
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is not available in the retrieved information.Scientific Research Applications
Synthesis and Characterization
- Compounds with related structural features, such as triazole, oxazole, and other heterocyclic derivatives, have been synthesized and characterized for their structural properties. For example, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved condensation, chlorination, and esterification reactions, with its structure confirmed by diffractions of IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).
Antiproliferative and Antimicrobial Activities
- Derivatives of propanoic acid, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, have been evaluated for their antiproliferative activity against human cancer cell lines and antimicrobial activity against a range of microorganisms, indicating potential pharmacological applications (B. Božić et al., 2017).
Structural and UV Studies
- Studies on uracil derivatives, such as methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, have been performed to investigate their structural characteristics and interaction with DNA, which could suggest research applications in nucleic acid chemistry and drug design (Ting Yao et al., 2013).
Analytical Methods for Quality Control
- Analytical methods have been developed for quality control of promising active pharmaceutical ingredients (API) among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids, highlighting the importance of such compounds in pharmaceutical research and development (V. O. Zubkov et al., 2016).
properties
IUPAC Name |
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGDNHYKLVMJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




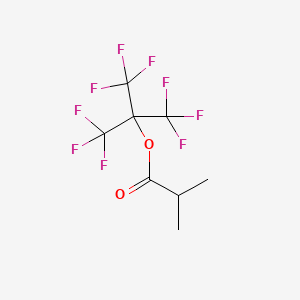
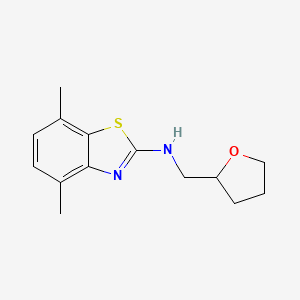
amine](/img/structure/B1486646.png)
